An In-Depth Technical Guide to the Safe Handling of Methyl 3-Amino-3-(3-chlorophenyl)propanoate for Pharmaceutical Research
An In-Depth Technical Guide to the Safe Handling of Methyl 3-Amino-3-(3-chlorophenyl)propanoate for Pharmaceutical Research
Introduction: Beyond the Checklist
Methyl 3-amino-3-(3-chlorophenyl)propanoate and its enantiomers represent a critical class of chiral building blocks in modern medicinal chemistry and drug development.[1] Their utility in creating enantiopure pharmaceuticals, where a specific spatial arrangement is paramount for therapeutic efficacy and safety, makes them invaluable to researchers.[1] However, their potential as potent biological modulators necessitates a comprehensive understanding of their safety profile that goes beyond a standard Safety Data Sheet (SDS).
This guide is designed for the practicing researcher and drug development professional. It moves beyond mere compliance to foster a proactive safety culture by explaining the causality behind handling protocols. We will dissect the known hazard profile of this compound, establish field-proven standard operating procedures, and provide a logical framework for risk mitigation in a laboratory setting. The objective is not just to list rules, but to build an intuitive understanding of the molecule's behavior, enabling scientists to work with confidence and safety.
Section 1: Compound Identification and Physicochemical Profile
A precise understanding of a compound's identity and physical properties is the foundation of a robust safety assessment. Methyl 3-amino-3-(3-chlorophenyl)propanoate is most commonly supplied and handled as a solid, often as a specific enantiomer ((R) or (S)) or as its hydrochloride salt, which can alter its physical properties.
Table 1: Chemical Identifiers
| Identifier | Data | Source |
|---|---|---|
| IUPAC Name | methyl 3-amino-3-(3-chlorophenyl)propanoate | - |
| Synonyms | Methyl 3-(3-chloroanilino)propanoate | [2] |
| Molecular Formula | C10H12ClNO2 | [2][3] |
| Molecular Weight | ~213.66 g/mol (Free Base) | [2][3] |
| ~250.12 g/mol (Hydrochloride Salt) | [4][5] |
| CAS Numbers | Varies by isomer and salt form. e.g., 905991-90-4 ((R)-isomer HCl)[6], 1245606-65-8 ((S)-isomer HCl)[4] | - |
Table 2: Physicochemical Properties
| Property | Value | Notes and Experimental Causality |
|---|---|---|
| Physical State | Solid, crystalline powder. | [5][7] The powdered form increases the risk of aerosolization; therefore, all manipulations must be performed within a certified chemical fume hood. |
| Melting Point | Data not available for the ester. The related acid melts at 222-224°C. | [7] While not identical, the high melting point of the parent acid suggests the ester is thermally stable under standard laboratory conditions. |
| Boiling Point | Data not available. | High molecular weight and polarity suggest decomposition is likely before boiling at atmospheric pressure. |
| Solubility | No quantitative data available. | Assume limited aqueous solubility for the free base and higher solubility for the hydrochloride salt. Test solubility in small, controlled quantities for experimental purposes. |
| Storage | Store at room temperature in a dry, cool, and well-ventilated place. |[6][8] The ester functionality is susceptible to hydrolysis. The "protect from moisture" directive is critical to maintain compound integrity and prevent degradation.[9] |
Section 2: Comprehensive Hazard Analysis and Risk Mitigation
The primary risks associated with this compound are irritation to the skin, eyes, and respiratory tract.[3] While it is not classified as acutely toxic, repeated or unprotected exposure can lead to significant discomfort and potential injury.
GHS Hazard Profile
-
H315 - Causes skin irritation: Direct contact can lead to redness, itching, and inflammation. The causality stems from the chemical's ability to disrupt the lipid barrier of the skin.
-
H319 - Causes serious eye irritation: This is a significant risk. The compound can cause substantial, but reversible, eye damage if not promptly flushed. All work must be conducted with appropriate eye protection.
-
H335 - May cause respiratory irritation: Inhalation of the dust can irritate the mucous membranes of the nose, throat, and lungs, leading to coughing and shortness of breath.[3][7] This is the primary driver for mandating the use of engineering controls like fume hoods.
-
H302 - Harmful if swallowed (reported for some analogs): While not universally listed for the title compound, related structures carry this warning.[10] This potential underscores the importance of strict hygiene measures, such as prohibiting eating or drinking in the lab and thorough hand washing after handling.
Signal Word: Warning [3][5][8] GHS Pictogram: GHS07 (Exclamation Mark)[5][8]
Toxicological Insights for the Researcher
The absence of extensive toxicological data (e.g., LD50) is not an indication of safety. In drug development, novel chemical entities must be treated as potentially bioactive and hazardous until proven otherwise. The irritant properties confirmed by GHS classification demand that researchers treat this compound with a high degree of caution, focusing on preventing any direct contact or inhalation. The primary routes of exposure to mitigate are:
-
Inhalation: The fine powder can be easily aerosolized.
-
Dermal Contact: Handling the solid or solutions without proper gloves.
-
Ocular Contact: Splashes during solution preparation or transfer.
Section 3: Field-Validated Laboratory Protocols
A self-validating system of protocols ensures that safety is an integral part of the workflow, not an afterthought. The following procedures are designed for handling this compound in a research and development setting.
Engineering Controls and Personal Protective Equipment (PPE)
The first line of defense is to remove the hazard from the operator's breathing zone.
-
Primary Engineering Control: All weighing, transfers, and solution preparations involving the solid compound must be conducted inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale and Best Practices |
| Hand Protection | Nitrile gloves (minimum 4 mil thickness). | Protects against skin irritation (H315).[3][7] For tasks with a higher risk of splash or extended handling, consider double-gloving. Inspect gloves for pinholes before use. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Essential to prevent serious eye irritation (H319).[3][7] Goggles provide a superior seal and should be used when handling larger quantities or during any operation with a splash risk. |
| Body Protection | Flame-resistant laboratory coat. | Protects skin and clothing from contamination. Must be kept fully buttoned. |
Experimental Workflow: Weighing and Dissolution Protocol
This step-by-step process is designed to minimize exposure.
-
Preparation: Before bringing the compound into the fume hood, decontaminate the work surface and gather all necessary equipment (spatula, weigh boat, vial, solvent, etc.).
-
Verification: Confirm the fume hood is operational and the sash is at the recommended height.
-
Weighing: Perform the weighing operation deep within the fume hood. Handle the container and spatula gently to avoid creating airborne dust.
-
Transfer: Tap the weigh boat gently to transfer the solid into the receiving vial. If necessary, use a small amount of the intended solvent to rinse the weigh boat and ensure a quantitative transfer.
-
Dissolution: Add the solvent slowly to the vial to avoid splashing. Cap the vial securely before mixing or vortexing.
-
Decontamination: Immediately after use, wipe down the spatula and any contaminated surfaces with a suitable solvent (e.g., 70% ethanol) and dispose of the waste wipes in the designated solid hazardous waste container.
-
Doffing PPE: Remove gloves using the proper technique (peeling them off without touching the outer surface) and wash hands thoroughly with soap and water.
Section 4: Emergency Response and Disposal
Preparedness is key to mitigating the impact of an accidental release or exposure.
-
Spill Response (Solid):
-
Alert others in the area. Do not attempt to clean a large spill if you are not trained to do so.
-
For small spills (<1 gram) inside a fume hood, gently cover with a paper towel dampened with water to prevent dust from becoming airborne.
-
Carefully wipe up the material, place it in a sealed bag, and dispose of it as hazardous waste.
-
Decontaminate the area with an appropriate solvent.
-
-
Exposure Protocols:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[7]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[7]
-
-
Firefighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[7]
-
Hazardous Combustion Products: Thermal decomposition may produce toxic and corrosive gases, including hydrogen chloride (HCl), nitrogen oxides (NOx), and carbon oxides (CO, CO2).
-
-
Waste Disposal:
-
All waste, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[7] Follow all local, state, and federal regulations. Never dispose of this compound down the drain.
-
Visualization: Safe Handling Workflow
The following diagram outlines the critical decision-making and operational flow for safely handling Methyl 3-Amino-3-(3-chlorophenyl)propanoate in a laboratory setting.
Caption: Logical workflow for safe handling, from planning to disposal.
References
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PubChem. Methyl 3-[(3-chlorophenyl)amino]propanoate | C10H12ClNO2 | CID 13102728. [Link]
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PubChem. Methyl 3-amino-3-(4-chlorophenyl)-propionate | C10H12ClNO2 | CID 3704340. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Chiral Chemistry Insights: The Role of (R)-3-Amino-3-(3-chlorophenyl)propionic Acid. [Link]
-
MDPI. Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. [Link]
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PharmaCompass. 3-amino-3-(3-chlorophenyl)propanoic acid - Uses, DMF, Dossier, Manufacturer, Supplier. [Link]
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